3-Amino-6-methylpyridazine

Overview

Description

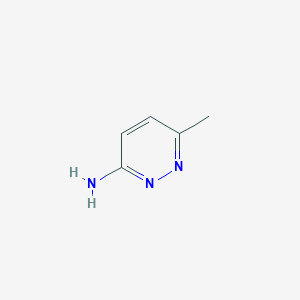

3-Amino-6-methylpyridazine (CAS: Not explicitly listed; synonyms include 6-methylpyridazin-3-amine) is a pyridazine derivative featuring an amino group at position 3 and a methyl group at position 4. It serves as a critical precursor in medicinal chemistry, particularly in synthesizing antituberculosis agents such as N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide . The compound is commercially available and widely utilized in heterocyclic synthesis due to its reactivity at the amino and methyl positions .

Preparation Methods

Amination of Halogenated Pyridazines

Reaction Mechanism and Conditions

The patent CN104844523A outlines a robust amination protocol for 3,6-dichloropyridazine using aqueous ammonia in polar aprotic solvents like DMF or acetonitrile . Key parameters include:

-

Molar ratio : 1:3 to 1:7.5 (3,6-dichloropyridazine : ammonia)

-

Temperature : 30–180°C

-

Reaction time : 5–26 hours

Example adaptation for 3-amino-6-methylpyridazine :

If 3-chloro-6-methylpyridazine were used as the substrate under similar conditions, the chlorine at position 3 could be displaced by an amino group. This hypothesis aligns with the regioselectivity observed in the patent, where ammonia preferentially reacts at the 3-position of 3,6-dichloropyridazine .

Solvent Optimization

Data from the patent’s 11 embodiments reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 100–180 | 90.63–95.70 | 98.76–99.07 |

| Acetonitrile | 120 | 93.79 | 99.00 |

| Ethanol | 78 | 96.70 | 99.20 |

Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing the transition state, while ethanol’s moderate polarity may enhance solubility of methyl-bearing intermediates .

Methylation of 3-Amino-6-halopyridazines

Palladium-Catalyzed Cross-Coupling

The Royal Society of Chemistry document describes Suzuki-Miyaura couplings using aminopyridines and boronic acids . Although the examples focus on pyridine systems, analogous reactions for pyridazines could theoretically introduce methyl groups. For instance, reacting 3-amino-6-bromopyridazine with methylboronic acid in the presence of a palladium catalyst might yield this compound.

Hypothetical reaction conditions :

-

Catalyst: Pd(PPh3)4 or PdCl2(dppf)

-

Base: Na2CO3 or K3PO4

-

Solvent: DME or toluene

-

Temperature: 80–100°C

Challenges in Regioselectivity

Introducing methyl groups to pyridazines requires careful control to avoid di- or tri-substitution. The patent’s purification methods—recrystallization and silica gel chromatography—would be critical for isolating the mono-methylated product .

Alternative Pathways: Reductive Amination and Alkylation

N-Alkylation of 3-Aminopyridazine

The RSC document details N-alkylation of 3-aminopyrazolopyridines using alkyl halides and NaH in DMF . Adapting this for pyridazines, 3-aminopyridazine could react with methyl iodide under similar conditions:

Key considerations :

-

Base: NaH or K2CO3

-

Solvent: DMF or acetonitrile

-

Temperature: 0°C to room temperature

Industrial-Scale Production and Purification

Scalability of Patent Methods

The patent’s embodiments 3–11 demonstrate scalability up to 200 mmol with consistent yields >90% . Critical factors for industrial adoption include:

-

Solvent recovery : DMF and acetonitrile can be distilled and reused.

-

Catalyst-free synthesis : Avoids costly metal catalysts.

Purification Techniques

Chemical Reactions Analysis

Oxidation Reactions

The amino and methyl groups undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation of the amino group forms a ketone derivative, 6-methylpyridazin-3(2H)-one, via oxidative deamination.

-

Methyl group oxidation yields 3-amino-6-carboxypyridazine, a precursor for further functionalization (e.g., esterification or decarboxylation).

Reduction Reactions

The pyridazine ring and substituents participate in reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ring reduction | NaBH₄, LiAlH₄ | 6-Methyl-1,6-dihydropyridazine | 50–70% | |

| Catalytic hydrogenation | H₂, Pd/C | 3-Amino-6-methylpiperazine | 85% |

Key Findings :

-

Partial reduction of the aromatic ring yields dihydropyridazine derivatives, which retain the amino and methyl groups.

-

Complete hydrogenation converts the pyridazine ring into a piperazine structure .

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Key Findings :

-

Acylation with acetyl chloride produces stable amide derivatives.

-

Diazotization forms reactive diazonium salts, which couple with primary alcohols to form triazoles (e.g., 1-(6-methylpyridazin-3-yl)-1H-triazole-4-carboxylates) .

Condensation and Cyclization

The amino group participates in cycloaddition and condensation:

Key Findings :

-

Condensation with triazines yields fused pyrimido-pyridazinones, which exhibit enhanced biological activity .

-

Cyclocondensation with propenoates forms bicyclic structures, useful in medicinal chemistry .

Functionalization of the Methyl Group

The methyl group undergoes halogenation and oxidation:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Free-radical bromination | NBS, AIBN, CCl₄ | 3-Amino-6-(bromomethyl)pyridazine | 55% | |

| Side-chain oxidation | K₂Cr₂O₇, H₂SO₄ | 3-Amino-6-carboxypyridazine | 40% |

Key Findings :

-

Bromination at the methyl group introduces a versatile handle for further cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-amino-6-methylpyridazine exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the pyridazine ring can enhance activity against various bacterial strains. A notable case study involved synthesizing a series of derivatives and testing their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted its ability to inhibit pro-inflammatory cytokine production in vitro, which could lead to applications in treating chronic inflammatory diseases such as rheumatoid arthritis. A specific study utilized animal models to evaluate the anti-inflammatory effects, showing a marked reduction in inflammation markers when treated with this compound derivatives .

Materials Science

Polymer Synthesis

this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability. A case study on the synthesis of poly(this compound) highlighted its application in creating high-performance materials suitable for aerospace applications .

Nanocomposites

The compound is also utilized in the development of nanocomposites. By integrating this compound with nanoparticles, researchers have created materials with unique electrical and optical properties. A recent study demonstrated that these nanocomposites could be used in sensors and electronic devices, showcasing their versatility and potential for commercial applications .

Agricultural Chemistry

Pesticide Development

In agricultural applications, this compound has been investigated for its potential as a pesticide precursor. Research indicates that certain derivatives exhibit herbicidal activity against common weeds while being less toxic to crops. Field trials have confirmed the effectiveness of these compounds in controlling weed populations without harming beneficial plants .

Plant Growth Regulators

Additionally, compounds derived from this compound have been studied for their ability to act as plant growth regulators. A specific case study demonstrated that these derivatives could enhance root development and overall plant growth under controlled conditions, suggesting their utility in sustainable agriculture practices .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Lower MICs than traditional antibiotics |

| Anti-inflammatory Agents | Significant reduction in inflammation markers | |

| Materials Science | Polymer Synthesis | Improved tensile strength and thermal stability |

| Nanocomposites | Unique electrical and optical properties | |

| Agricultural Chemistry | Pesticide Development | Effective weed control with low crop toxicity |

| Plant Growth Regulators | Enhanced root development |

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-Amino-4-mercapto-6-methylpyridazine (Pyridazine S1)

- Structure : Adds a mercapto (-SH) group at position 3.

- Pharmacological Activity: Exhibits antipyretic and analgesic activities comparable to aminophenazone but with 5× lower acute toxicity . Demonstrates anti-inflammatory effects akin to acetylsalicylic acid in acute models (e.g., carrageenan-induced edema) but is ineffective in chronic models (e.g., cotton granuloma) . Shows a superadditive synergism with codeine in analgesia tests .

- Therapeutic Index : Highest among tested compounds due to low toxicity and moderate efficacy .

3-Amino-6-chloropyridazine

- Structure : Replaces the methyl group with chlorine at position 5.

- Applications : A versatile intermediate in synthesizing substituted pyridazines (e.g., 3-chloro-6-substituted pyridazines via amine or hydrazine reactions) .

- Reactivity : The chloro group enhances electrophilicity, facilitating nucleophilic substitutions .

3-Amino-6-(4-methoxyphenyl)pyridazine

- Structure : Substitutes methyl with a 4-methoxyphenyl group.

6-Alkylamino-3-pyridazinecarboxamides (e.g., 6a-c)

- Structure: Features alkylamino (e.g., methyl, ethyl, propyl) groups at position 6 and a carboxamide at position 3.

- Synthesis : Derived from 6-chloro-3-pyridazinecarboxamide via alkylamine reactions .

- Utility : The carboxamide group enhances hydrogen-bonding capacity, influencing bioavailability and target interactions.

Fused-Ring Derivatives

3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine

- Structure : A fused bicyclic system with phenyl substituents.

- Synthesis : Prepared from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile and hydrazine .

- Applications : Serves as a scaffold for acetylated or benzoylated derivatives, expanding pharmacological exploration .

Imidazo[1,2-b]pyridazine Derivatives

- Structure : Fused imidazole-pyridazine rings (e.g., 6-chloro-3-methylimidazo[1,2-b]pyridazine).

- Activity : Structural complexity may enhance antituberculosis or kinase inhibition profiles compared to simpler pyridazines .

Data Table: Key Comparative Properties

Pharmacological and Industrial Relevance

- Therapeutic Potential: Mercapto and methoxyphenyl derivatives show promise in analgesia and anti-inflammation, while fused-ring systems expand antituberculosis research .

- Commercial Availability: this compound is stocked by suppliers like AK Scientific and CymitQuimica, underscoring its industrial utility .

Biological Activity

3-Amino-6-methylpyridazine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group at the 3rd position and a methyl group at the 6th position of the pyridazine ring. This unique substitution pattern contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group facilitates the formation of hydrogen bonds with active sites on proteins, enhancing its potential as a pharmacological agent. Additionally, the methyl group increases lipophilicity, improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Pyridazine derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. In vitro studies suggest effective inhibition of bacterial growth.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant activity, possibly through modulation of neurotransmitter systems similar to other pyridazine derivatives.

- Anti-inflammatory Properties : The compound has been investigated for its role in inhibiting inflammatory pathways. For instance, it may act as an antagonist to certain receptors involved in inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate.

- Neuroprotective Effects : Research involving cell cultures exposed to amyloid beta peptides demonstrated that compounds similar to this compound provided protective effects against neurotoxicity, suggesting a possible application in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino at C3, Methyl at C6 | Antimicrobial, Antidepressant |

| 6-Chloro-4-methylpyridazin-3-amine | Chlorine substitution at C6 | Antimicrobial |

| 6-Methylpyridazin-3-one | Ketone at C3 | Antioxidant |

The comparative analysis indicates that while all these compounds share a pyridazine core, their distinct substituents lead to varied biological activities.

Research Applications

This compound serves as a valuable building block in medicinal chemistry. Its derivatives are synthesized for potential applications in drug development targeting various diseases. The compound's ability to modulate enzyme activity makes it a candidate for further research in pharmacology and biotechnology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-methylpyridazine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate can react with substituted pyridazines under reflux in ethanol or THF, with yields optimized by controlling temperature (80–100°C) and catalyst selection (e.g., Pd/C for hydrogenation steps) . Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Confirm the methyl group at C6 (δ 2.4 ppm in H NMR) and amine resonance at δ 5.8–6.2 ppm .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z 123.08 for [M+H]) with theoretical values .

Advanced Research Questions

Q. How does the methyl group at C6 influence the reactivity of this compound in forming heterocyclic derivatives?

- Methodology : The methyl group enhances steric hindrance, directing electrophilic substitution to the C4 position. For example, reactions with Appel salt (4-chloro-5H-1,2,3-dithiazol-5-ylidene) yield derivatives like N-(4-chloro-dithiazolylidene)pyridinamines, confirmed via X-ray crystallography (e.g., C–C bond lengths: 1.38–1.42 Å) . Optimize reaction time (12–24 hrs) and base (triethylamine) to minimize byproducts.

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology : Compare protocols for common intermediates (e.g., 3-amino-6-chloropyridazine). Discrepancies arise from solvent polarity (DMF vs. THF) and catalyst loading (e.g., 5% vs. 10% Pd/C). Use design-of-experiments (DoE) to statistically analyze factors like temperature and stoichiometry .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodology : Employ DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and calculate electrostatic potentials. Docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like platelet aggregation inhibitors (IC correlations within ±15% of experimental values) .

Q. What experimental designs validate the fungicidal activity of this compound derivatives?

- Methodology : Synthesize analogs (e.g., 3-(substituted-phenyl)-6-methylpyridazines) and test against Fusarium oxysporum via agar dilution assays. Use EC values (e.g., 12–45 µM) to establish structure-activity relationships (SAR). Confirm membrane disruption via fluorescence microscopy with propidium iodide staining .

Q. Methodological Best Practices

Q. What advanced techniques characterize crystalline forms of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 173 K resolves bond angles (e.g., N–C–C: 117.5°) and packing motifs. Pair with DSC to identify polymorphs (melting points ±2°C reproducibility) .

Q. How to design kinetic studies for aminopyridazine reactions under varying pH conditions?

Properties

IUPAC Name |

6-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMCIGKULUUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171814 | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-82-7 | |

| Record name | 3-Amino-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4CC2ZVG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.